N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12-6-7-15(22-3)16(11-12)23(20,21)17-9-8-14(19)13-5-4-10-18(13)2/h4-7,10-11,14,17,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCJXCCCTCYJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide, a compound with a complex structure, has garnered interest in recent years due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound is characterized by the following structural features:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 302.37 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.
- Regulation of Gene Expression : It has been observed to modulate the expression of genes related to inflammation and metabolic syndrome, particularly through the activation of transcription factors such as ATF3 .
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may contribute to the compound's overall biological efficacy against various pathogens.
Antimicrobial Properties
The compound's sulfonamide moiety suggests potential antibacterial activity. In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Anti-inflammatory Effects
The modulation of inflammatory pathways has been highlighted in recent research. The compound appears to reduce the secretion of pro-inflammatory cytokines, which is crucial in conditions such as metabolic syndrome and chronic inflammatory diseases .
Case Studies
- Metabolic Syndrome Model :
- Antibacterial Efficacy :
Research Findings
Table 1 summarizes key findings from various studies on the biological activity of compounds related to this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Quinazoline and Pyrrole Derivatives
highlights several quinazoline derivatives with pyrrole or morpholine substituents, such as N-(2-(1-Methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine (Compound 6) . Key comparisons:
- Backbone Differences : The target compound employs a benzenesulfonamide backbone, while Compound 6 uses a quinazolin-4-amine scaffold. Quinazolines are associated with kinase inhibition (e.g., EGFR), whereas sulfonamides are linked to carbonic anhydrase or protease modulation .
- Substituent Effects : Both compounds share a 1-methylpyrrole group, but the target’s 3-hydroxypropyl linker contrasts with Compound 6’s ethyl chain. The hydroxy group may improve aqueous solubility compared to the hydrophobic ethyl chain, as seen in related compounds with hydroxylated side chains .
- Synthetic Yields : Compound 6 was synthesized in 82% yield, suggesting efficient coupling of the pyrrole-ethyl group to quinazoline. The target’s synthesis efficiency is unreported but may face challenges due to the hydroxypropyl group’s steric and reactivity constraints.
Benzimidazole Derivatives with Pyrrole-Hydroxypropyl Motifs
describes Methanone,[7-hydroxy-6-[(3R)-3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-2-methyl-1H-benzimidazol-5-yl]-1-pyrrolidinyl, which shares the hydroxypropyl-pyrrole side chain. Key distinctions:
- Core Heterocycle : The benzimidazole core in ’s compound contrasts with the benzenesulfonamide in the target. Benzimidazoles are often associated with antiparasitic or antiviral activity, whereas sulfonamides have broader therapeutic applications .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
